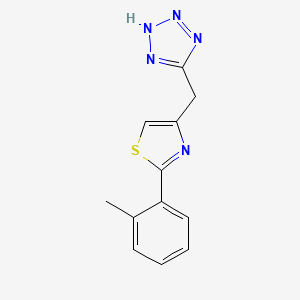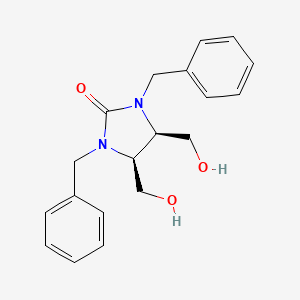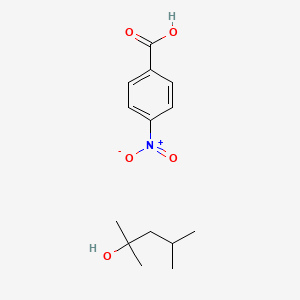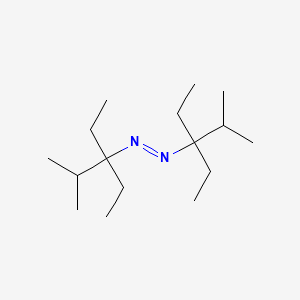![molecular formula C12H13NO2S B14635043 2-{[(Propan-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione CAS No. 55882-15-0](/img/structure/B14635043.png)
2-{[(Propan-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(Propan-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a sulfanyl group attached to a propan-2-yl moiety, which is further connected to the isoindole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Propan-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione typically involves the reaction of isoindole derivatives with sulfanyl-containing reagents. One common method involves the use of α-azido carbonyl compounds bearing a 2-alkenylaryl moiety at the α-position. These compounds undergo 1,3-dipolar cycloaddition of azides onto alkenes, followed by 6π-electrocyclization of N-H imine intermediates to form the desired isoindole derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
化学反应分析
Types of Reactions
2-{[(Propan-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.
Substitution: The isoindole core can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction may yield thiols.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-{[(Propan-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
相似化合物的比较
Similar Compounds
1H-Isoindole-1,3(2H)-dione, 2-methyl-: This compound has a similar isoindole core but with a methyl group instead of a sulfanyl group.
2-(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione: Another isoindole derivative with different substituents.
Uniqueness
The presence of the sulfanyl group in 2-{[(Propan-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione imparts unique chemical and biological properties to the compound. This functional group can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the sulfanyl group may enhance the compound’s biological activity, making it a valuable candidate for drug development and other applications.
属性
CAS 编号 |
55882-15-0 |
|---|---|
分子式 |
C12H13NO2S |
分子量 |
235.30 g/mol |
IUPAC 名称 |
2-(propan-2-ylsulfanylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C12H13NO2S/c1-8(2)16-7-13-11(14)9-5-3-4-6-10(9)12(13)15/h3-6,8H,7H2,1-2H3 |
InChI 键 |
JNGLKVDVBOSMOM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)SCN1C(=O)C2=CC=CC=C2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


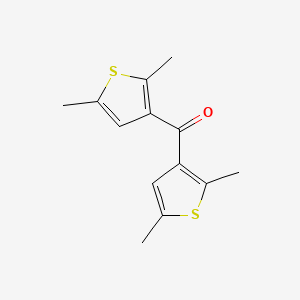
![(1S,1'S,6R,6'R)-7,7'-Dioxa-1,1'-bi(bicyclo[4.1.0]heptane)](/img/structure/B14634986.png)
methanolate](/img/structure/B14634992.png)
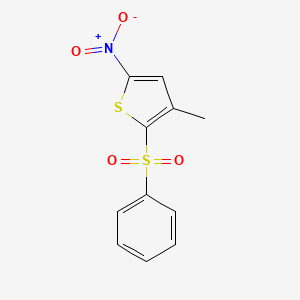

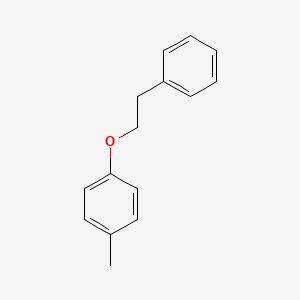
![2-{2-[(6-Bromopyridin-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14635022.png)
![6-Pentylbicyclo[3.2.0]hept-6-EN-2-one](/img/structure/B14635023.png)
